Enviroxime

Catalog No.
S527219
CAS No.
72301-79-2
M.F
C17H18N4O3S
M. Wt
358.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enviroxime

CAS Number

72301-79-2

Product Name

Enviroxime

IUPAC Name

(NZ)-N-[(2-amino-3-propan-2-ylsulfonylbenzimidazol-5-yl)-phenylmethylidene]hydroxylamine

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C17H18N4O3S/c1-11(2)25(23,24)21-15-10-13(8-9-14(15)19-17(21)18)16(20-22)12-6-4-3-5-7-12/h3-11,22H,1-2H3,(H2,18,19)/b20-16-

InChI Key

IWKXBHQELWQLHF-SILNSSARSA-N

SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N

solubility

Soluble in DMSO, not in water

Synonyms

2-amino-1-(isopropylsulfonyl)-6-benzimidazole phenyl ketone oxime, 6-(((hydroxyimino)phenyl)methyl)-1-((1-methylethyl)sulfonyl)-1H-benzimidazol-2-amine, AR 336, AR-336, enviroxime, Lilly 122771-72, Lilly 122772, LY 122771-72, LY 122772

Canonical SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)C(=NO)C3=CC=CC=C3)N=C1N

Isomeric SMILES

CC(C)S(=O)(=O)N1C2=C(C=CC(=C2)/C(=N\O)/C3=CC=CC=C3)N=C1N

The exact mass of the compound Enviroxime is 358.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 346230. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Drug Discovery for Enterovirus 71 (EV-A71) Infection

Development of Antiviral Agents for Enteroviruses

Topical Application Against Rhinovirus Infection

Antiviral Agents for Enteroviruses

Aerosol Delivery of Enviroxime in Liposomes

Antiviral Agents for Enteroviruses

Enviroxime is a benzimidazole derivative recognized for its antiviral properties, particularly against rhinoviruses and enteroviruses. Its mechanism of action primarily involves the inhibition of viral replication by targeting the viral protein 3A, which plays a critical role in the replication process of these viruses. Enviroxime has garnered attention for its potential therapeutic applications in treating viral infections, especially those caused by poliovirus and human rhinovirus.

  • Enviroxime acts as a selective phosphatidylinositol 4-kinase type IIIβ inhibitor [, ].
  • This enzyme plays a role in viral RNA replication [].
  • By inhibiting this enzyme, Enviroxime disrupts the formation of the viral RNA replication complex, thereby suppressing viral replication [, ].
  • Studies have shown that Enviroxime can inhibit the synthesis of the viral plus strand RNA, a crucial step in viral replication [].
  • Information on the specific hazards and toxicity of Enviroxime is limited.
  • As with any new compound, further research is needed to determine its safety profile.

Enviroxime's antiviral activity is linked to its ability to inhibit the synthesis of viral plus-strand RNA. This inhibition occurs through several biochemical interactions:

  • Targeting Protein 3A: Enviroxime binds to the 3A protein of viruses, disrupting its function and thereby hindering the replication cycle.
  • Inhibition of RNA Synthesis: Studies indicate that enviroxime can be administered several hours post-infection without significant loss of efficacy, suggesting it interferes with RNA replication or protein processing at a critical juncture in the viral life cycle .
  • Mutational Resistance: Research has identified mutations in the 3A coding region that confer resistance to enviroxime, highlighting its specific interaction with this protein .

The biological activity of enviroxime is characterized by its potent antiviral effects:

  • Inhibition of Viral Replication: Enviroxime effectively inhibits the replication of various strains of rhinoviruses and enteroviruses, making it a valuable compound in virology research .
  • Mechanistic Insights: It has been shown to preferentially inhibit the synthesis of the viral plus strand RNA, thus preventing the formation of replication complexes necessary for viral propagation .

The synthesis of enviroxime involves several key steps:

  • Starting Materials: The synthesis typically begins with benzimidazole derivatives.
  • Chemical Modifications: Various chemical modifications are applied to enhance its antiviral properties. For example, studies have explored C2 analogs to improve potency against poliovirus .
  • Analytical Techniques: Techniques such as oligonucleotide-directed mutagenesis are employed to confirm the structure-activity relationship and optimize synthesis pathways.

Enviroxime holds promise in various fields:

  • Antiviral Therapy: Its primary application is as an antiviral agent against rhinoviruses and enteroviruses, particularly in treating respiratory infections.
  • Research Tool: Enviroxime serves as a valuable tool in virology research for studying the mechanisms of viral replication and resistance .

Interaction studies have revealed critical insights into enviroxime's mechanism:

  • Protein Targeting: Enviroxime interacts specifically with viral proteins, particularly 3A and 3AB, which are essential for viral replication.
  • Replication Complex Disruption: It prevents normal formation of the replication complex, thereby inhibiting positive-strand RNA synthesis .

Several compounds share structural or functional similarities with enviroxime. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeMechanism of ActionUnique Features
PleconarilPiperidine derivativeInhibits rhinovirus and enterovirusTargets different viral proteins
RilpivirineNon-nucleoside reverse transcriptase inhibitorPrimarily used against HIVDifferent target virus
CidofovirNucleotide analogueInhibits viral DNA polymerasePrimarily effective against DNA viruses

Enviroxime stands out due to its specific targeting of protein 3A in RNA viruses, which is less common among similar antiviral agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

358.10996162 g/mol

Monoisotopic Mass

358.10996162 g/mol

Heavy Atom Count

25

LogP

3.1 (LogP)

Appearance

Solid powder

Melting Point

198.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9SWB3P2O2S

Pharmacology

Enviroxime is a substituted benzimidazole derivative with activity against rhinoviruses and enteroviruses. Enviroxime is a kinase inhibitor that targets viral protein 3A and 3AB, which are involved in viral RNA replication complex formation, thereby resulting in suppression of viral replication.

MeSH Pharmacological Classification

Antiviral Agents

Other CAS

72301-79-2

Wikipedia

Zinviroxime
Enviroxime

Dates

Last modified: 04-14-2024
1: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Oxysterol-binding protein family I is the target of minor enviroxime-like compounds. J Virol. 2013 Apr;87(8):4252-60. doi: 10.1128/JVI.03546-12. Epub 2013 Jan 30. PubMed PMID: 23365445; PubMed Central PMCID: PMC3624399.
2: Arita M, Kojima H, Nagano T, Okabe T, Wakita T, Shimizu H. Phosphatidylinositol 4-kinase III beta is a target of enviroxime-like compounds for antipoliovirus activity. J Virol. 2011 Mar;85(5):2364-72. doi: 10.1128/JVI.02249-10. Epub 2010 Dec 22. PubMed PMID: 21177810; PubMed Central PMCID: PMC3067798.
3: Arita M, Wakita T, Shimizu H. Cellular kinase inhibitors that suppress enterovirus replication have a conserved target in viral protein 3A similar to that of enviroxime. J Gen Virol. 2009 Aug;90(Pt 8):1869-79. doi: 10.1099/vir.0.012096-0. Epub 2009 May 13. PubMed PMID: 19439558.
4: Nikolaeva L, Galabov AS. Antiviral effect of the combination of enviroxime and disoxaril on coxsackievirus B1 infection. Acta Virol. 2000 Apr;44(2):73-8. PubMed PMID: 10989697.
5: Nikolaeva L, Galabov AS. Cytotoxicity of the synergistic antienteroviral combination of enviroxime and disoxaril. Acta Virol. 1999 Aug;43(4):263-5. PubMed PMID: 10749374.
6: Brown-Augsburger P, Vance LM, Malcolm SK, Hsiung H, Smith DP, Heinz BA. Evidence that enviroxime targets multiple components of the rhinovirus 14 replication complex. Arch Virol. 1999;144(8):1569-85. PubMed PMID: 10486111.
7: Victor F, Loncharich R, Tang J, Spitzer WA. Synthesis and antiviral activity of C2 analogs of enviroxime: an exploration of the role of critical functionality. J Med Chem. 1997 Oct 10;40(21):3478-83. PubMed PMID: 9341923.
8: Victor F, Brown TJ, Campanale K, Heinz BA, Shipley LA, Su KS, Tang J, Vance LM, Spitzer WA. Synthesis, antiviral activity, and biological properties of vinylacetylene analogs of enviroxime. J Med Chem. 1997 May 9;40(10):1511-8. PubMed PMID: 9154972.
9: Heinz BA, Vance LM. Sequence determinants of 3A-mediated resistance to enviroxime in rhinoviruses and enteroviruses. J Virol. 1996 Jul;70(7):4854-7. PubMed PMID: 8676522; PubMed Central PMCID: PMC190432.
10: Nikolaeva L, Galabov AS. Synergistic inhibitory effect of enviroxime and disoxaril on poliovirus type 1 replication. Acta Virol. 1995 Dec;39(5-6):235-41. PubMed PMID: 8722291.
11: Langford MP, Ball WA, Ganley JP. Inhibition of the enteroviruses that cause acute hemorrhagic conjunctivitis (AHC) by benzimidazoles; enviroxime (LY 122772) and enviradone (LY 127123). Antiviral Res. 1995 Aug;27(4):355-65. PubMed PMID: 8540755.
12: Heinz BA, Vance LM. The antiviral compound enviroxime targets the 3A coding region of rhinovirus and poliovirus. J Virol. 1995 Jul;69(7):4189-97. PubMed PMID: 7769678; PubMed Central PMCID: PMC189156.
13: Garcon NM, Six HR, Frazer J, Hazlewood C, Gilbert BE, Knight V. Liposomes of enviroxime and phosphatidylcholine: definition of the drug-phospholipid interactions. Antiviral Res. 1989 Mar;11(2):89-98. PubMed PMID: 2729956.
14: Higgins PG, Barrow GI, al-Nakib W, Tyrrell DA, DeLong DC, Lenox-Smith I. Failure to demonstrate synergy between interferon-alpha and a synthetic antiviral, enviroxime, in rhinovirus infections in volunteers. Antiviral Res. 1988 Nov;10(1-3):141-9. PubMed PMID: 3232968.
15: Gilbert BE, Six HR, Wilson SZ, Wyde PR, Knight V. Small particle aerosols of enviroxime-containing liposomes. Antiviral Res. 1988 Sep;9(6):355-65. PubMed PMID: 3228281.
16: Wyde PR, Six HR, Wilson SZ, Gilbert BE, Knight V. Activity against rhinoviruses, toxicity, and delivery in aerosol of enviroxime in liposomes. Antimicrob Agents Chemother. 1988 Jun;32(6):890-5. PubMed PMID: 2843086; PubMed Central PMCID: PMC172302.
17: Ninomiya Y, Aoyama M, Umeda I, Suhara Y, Ishitsuka H. Comparative studies on the modes of action of the antirhinovirus agents Ro 09-0410, Ro 09-0179, RMI-15,731, 4',6-dichloroflavan, and enviroxime. Antimicrob Agents Chemother. 1985 Apr;27(4):595-9. PubMed PMID: 2988431; PubMed Central PMCID: PMC180102.
18: Miller FD, Monto AS, DeLong DC, Exelby A, Bryan ER, Srivastava S. Controlled trial of enviroxime against natural rhinovirus infections in a community. Antimicrob Agents Chemother. 1985 Jan;27(1):102-6. PubMed PMID: 2984980; PubMed Central PMCID: PMC176213.
19: Phillpotts RJ, Wallace J, Tyrrell DA, Tagart VB. Therapeutic activity of enviroxime against rhinovirus infection in volunteers. Antimicrob Agents Chemother. 1983 May;23(5):671-5. PubMed PMID: 6870216; PubMed Central PMCID: PMC184785.
20: Bopp RJ, Miner DJ. Determination of enviroxime in a variety of biological matrixes by liquid chromatography with electrochemical detection. J Pharm Sci. 1982 Dec;71(12):1402-6. PubMed PMID: 7153892.

Explore Compound Types